molecular formula C23H24N2O4S B3468278 2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B3468278
M. Wt: 424.5 g/mol
InChI Key: VZBLTZGRYSABAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine is 424.14567842 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-6-9-21(10-7-18)29-17-23(26)24-12-14-25(15-13-24)30(27,28)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLTZGRYSABAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethanone (compound 4, 0.2 g, 0.64 mmol) and 2-(p-tolyloxy)acetic acid (106 mg, 0.64 mmol) in dry DCM (20 mL), DIPEA (495 mg, 3.86 mmol) followed by HATU (486 mg, 1.27 mmol) was added at room temperature and stirred overnight. The mixture was then diluted with DCM and washed with water (2×10 mL) & brine (2×10 mL). The organic extract was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude material was purified by column chromatography to yield the title compound (0.21 g, 77.5%) as an off-white solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
106 mg
Type
reactant
Reaction Step Three
Name
Quantity
495 mg
Type
reactant
Reaction Step Four
Name
Quantity
486 mg
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
77.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-METHYLPHENOXY)-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

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